N-(2,2-dimethoxyethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
Pyrazolo[3,4-d]pyrimidin-4-amine is a type of compound that belongs to the pyrazolopyrimidine class . These compounds are known to exhibit a range of pharmacological effects .
Molecular Structure Analysis
The molecular structure of pyrazolo[3,4-d]pyrimidin-4-amine compounds is characterized by a pyrazole ring fused with a pyrimidine ring . The specific molecular structure of “N-(2,2-dimethoxyethyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine” would require more specific information.Chemical Reactions Analysis
Pyrazolo[3,4-d]pyrimidines can undergo various chemical reactions, including oxidative annulation and cyclization . The specific chemical reactions of “N-(2,2-dimethoxyethyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine” would depend on its specific structure and conditions.Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For pyrazolo[3,4-d]pyrimidines, properties such as solubility, stability, and reactivity can vary .Mechanism of Action
Safety and Hazards
The safety and hazards associated with a compound depend on its specific structure and properties. Some pyrazolo[3,4-d]pyrimidines may have hazards associated with them , but without specific information on “N-(2,2-dimethoxyethyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine”, it’s difficult to provide precise safety and hazard information.
Future Directions
Properties
IUPAC Name |
N-(2,2-dimethoxyethyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O2/c1-15-10-7(4-14-15)9(12-6-13-10)11-5-8(16-2)17-3/h4,6,8H,5H2,1-3H3,(H,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEXOWVHCXBQUOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=NC(=C2C=N1)NCC(OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>35.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24816098 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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